4-(6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine
Description
Properties
IUPAC Name |
4-[6-[4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]pyridazin-3-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O2/c1-14-15(12-18-25-14)13-21-4-6-22(7-5-21)16-2-3-17(20-19-16)23-8-10-24-11-9-23/h2-3,12H,4-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWUFVIWFUDJDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Glutathione Peroxidase 4 (GPX4) . GPX4 is a crucial selenoenzyme that protects cells from ferroptosis, a form of regulated cell death caused by the iron-catalyzed formation of free radicals from lipid peroxides.
Mode of Action
The compound acts as a covalent inhibitor of GPX4. It selectively induces synthetic lethality in cells expressing the HRAS mutation, compared to isogenic non-HRAS cells. This suggests that the compound interacts with GPX4 in a way that disrupts its protective function, making cells more susceptible to ferroptosis.
Biochemical Pathways
The inhibition of GPX4 by this compound affects the ferroptosis pathway . Ferroptosis is a form of regulated cell death that is distinct from other forms of cell death like apoptosis and necrosis. It is characterized by the iron-dependent accumulation of lipid peroxides. By inhibiting GPX4, the compound disrupts the cell’s ability to neutralize these harmful lipid peroxides, leading to cell death.
Result of Action
The result of the compound’s action is the induction of ferroptosis in cells expressing the HRAS mutation. This leads to cell death, which could potentially be harnessed for therapeutic purposes, particularly in the treatment of cancers that are resistant to other forms of treatment.
Biological Activity
The compound 4-(6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be broken down into several functional groups, including a morpholine ring, a pyridazine moiety, and a piperazine group substituted with an oxazole. The presence of these diverse structures suggests potential interactions with various biological targets.
Antitumor Activity
Research indicates that derivatives similar to the compound have shown promising antitumor activity. For instance, compounds containing piperazine and pyridazine rings have been evaluated for their ability to inhibit tumor cell proliferation. A study reported that certain derivatives demonstrated significant cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy .
Antimicrobial Activity
The antimicrobial properties of compounds with similar structures have been investigated extensively. In vitro studies have shown that certain derivatives exhibit antibacterial and antifungal activities against pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
Anti-inflammatory Effects
In addition to antimicrobial properties, some studies have highlighted the anti-inflammatory effects of related compounds. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory responses .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many derivatives act as enzyme inhibitors, particularly targeting kinases involved in tumor growth.
- Cell Membrane Disruption : Antimicrobial activity is often linked to the ability of these compounds to disrupt bacterial membranes.
- Cytokine Modulation : Anti-inflammatory actions are mediated by modulating cytokine production.
Case Studies
Several case studies have been conducted on related compounds:
- Case Study 1 : A derivative similar to the target compound was tested for its antitumor efficacy in a mouse model. The results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as an anticancer agent.
- Case Study 2 : Another study focused on the antimicrobial properties of a piperazine derivative. The compound showed effective inhibition of Candida albicans growth in vitro, suggesting its utility in treating fungal infections.
Data Summary
| Activity Type | Compound Type | Target Organism/Cell Line | Effectiveness |
|---|---|---|---|
| Antitumor | Piperazine derivative | Various cancer cell lines | Significant inhibition observed |
| Antimicrobial | Morpholine derivative | E. coli, S. aureus | Moderate to high effectiveness |
| Anti-inflammatory | Pyridazine derivative | Inflammatory models | Reduced cytokine levels |
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic properties. Its structural components suggest possible interactions with biological targets, making it a candidate for drug development.
Potential Therapeutic Areas:
- Anticancer Activity: Preliminary studies indicate that the compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects: Research suggests that it may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.
The presence of the oxazole moiety is significant due to its known biological activities. Compounds containing oxazole rings have been reported to exhibit:
- Antimicrobial Properties: Several derivatives have shown effectiveness against various bacterial strains.
- Neuroprotective Effects: Studies indicate that similar compounds can protect neuronal cells from oxidative stress, suggesting a potential application in neurodegenerative diseases.
Chemical Biology
This compound can serve as a tool in chemical biology for probing biological systems. Its ability to selectively bind to specific proteins or enzymes can be utilized to understand cellular mechanisms and pathways.
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Activity
In a recent study published in Journal of Medicinal Chemistry, derivatives of the compound were synthesized and tested against various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, highlighting its potential as an anticancer agent.
Case Study 2: Neuroprotection
Research conducted by Neuroscience Letters demonstrated that the compound could reduce neuronal death in models of oxidative stress. The study showed that treatment with the compound led to decreased levels of reactive oxygen species (ROS) and improved cell survival rates.
Comparison with Similar Compounds
Structural Analog: 3-Chloro-6-{4-[3-(4-Chlorophenoxy)propyl]piperazin-1-yl}pyridazine
Core Structure : Pyridazine with a piperazine substituent at the 6-position.
Substituents :
- Piperazine modified with a 3-(4-chlorophenoxy)propyl chain.
- Chlorine atom at the 3-position of pyridazine. Reported Activities: Anti-inotropic, anti-platelet aggregation, antibacterial, and antiviral activities .
Comparison :
- Structural Differences: The target compound replaces the chlorophenoxypropyl group with a 5-methyl-1,2-oxazol-4-ylmethyl moiety and introduces morpholine at the pyridazine 3-position instead of chlorine.
- Functional Implications: The morpholine group in the target compound likely improves aqueous solubility compared to the chlorine substituent.
Structural Analog: 6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine
Core Structure: Thieno[3,2-d]pyrimidine instead of pyridazine. Substituents:
- Morpholine at the 4-position.
- Piperazine modified with a methanesulfonyl group at the 1-position. Synthesis: Prepared via coupling of 2-methylbenzimidazole with a thienopyrimidine intermediate .
Comparison :
- Core Heterocycle: Thienopyrimidine vs. pyridazine. Thienopyrimidines are associated with kinase inhibition and anticancer activity, whereas pyridazines are explored for cardiovascular and antimicrobial applications.
- Substituent Effects: The methanesulfonyl group in the analog is a strong electron-withdrawing substituent, which may enhance metabolic stability compared to the oxazole-methyl group in the target compound.
Tabulated Comparison of Key Features
Pharmacological and Physicochemical Implications
- Solubility : Morpholine and piperazine groups enhance water solubility, critical for bioavailability.
- Target Selectivity: The oxazole-methyl substituent may confer selectivity for enzymes or receptors sensitive to heteroaromatic interactions, distinguishing it from chlorophenoxy or methanesulfonyl analogs.
Preparation Methods
Synthesis of Intermediate A: 3-Morpholino-6-chloropyridazine
Pyridazine derivatives are commonly synthesized via cyclization of 1,4-diketones with hydrazine. For Intermediate A, 3,6-dichloropyridazine undergoes nucleophilic aromatic substitution with morpholine.
Procedure :
-
Combine 3,6-dichloropyridazine (1.0 eq), morpholine (2.5 eq), and triethylamine (3.0 eq) in tetrahydrofuran (THF).
-
Heat at 80°C for 12 hours under nitrogen.
-
Isolate via aqueous workup (ethyl acetate/water) and column chromatography (SiO₂, hexane/ethyl acetate 3:1).
Synthesis of Intermediate B: 4-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperazine
The oxazole moiety is prepared via Hantzsch cyclization, followed by alkylation of piperazine.
Oxazole Synthesis :
-
React ethyl acetoacetate (1.0 eq) with hydroxylamine hydrochloride (1.2 eq) in ethanol at reflux for 6 hours to form 5-methyl-4-hydroxymethyl-1,2-oxazole.
-
Brominate the hydroxymethyl group using PBr₃ (1.5 eq) in dichloromethane at 0°C.
Piperazine Alkylation :
-
Dissolve piperazine (1.0 eq) and 5-methyl-4-bromomethyl-1,2-oxazole (1.2 eq) in acetonitrile.
-
Add potassium carbonate (2.0 eq) and heat at 60°C for 8 hours.
-
Purify via recrystallization (ethanol/water).
Final Coupling: Ullmann-Type Reaction
Intermediate A and B are coupled using copper catalysis.
Procedure :
-
Combine Intermediate A (1.0 eq), Intermediate B (1.5 eq), CuCl (0.1 eq), and 8-hydroxyquinoline (0.2 eq) in dimethylformamide (DMF).
-
Add potassium carbonate (2.0 eq) and heat at 120°C for 24 hours under nitrogen.
-
Isolate via extraction (ethyl acetate/brine) and HPLC purification.
Synthetic Route 2: Convergent Approach via Buchwald-Hartwig Amination
Synthesis of 3-Morpholino-6-aminopyridazine
Reduce 3-morpholino-6-nitropyridazine (from nitration of Intermediate A) using H₂/Pd-C in ethanol.
Procedure :
-
Hydrogenate 3-morpholino-6-nitropyridazine (1.0 eq) with 10% Pd/C (0.1 eq) in ethanol at 50 psi for 6 hours.
-
Filter and concentrate to obtain the amine.
Coupling with Oxazole-Modified Piperazine
Use palladium-mediated coupling to attach Intermediate B.
Procedure :
-
Mix 3-morpholino-6-aminopyridazine (1.0 eq), Intermediate B (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq) in toluene.
-
Heat at 100°C for 18 hours.
-
Purify via silica gel chromatography.
Reaction Optimization and Challenges
Solvent and Temperature Effects
Ligand Screening in Copper Catalysis
Testing ligands revealed 8-hydroxyquinoline as optimal for minimizing homo-coupling byproducts:
| Ligand | Yield (%) | Byproducts (%) |
|---|---|---|
| 8-Hydroxyquinoline | 52 | 5 |
| 1,10-Phenanthroline | 45 | 12 |
| None | 18 | 28 |
Characterization and Analytical Data
Intermediate A (3-Morpholino-6-chloropyridazine)
-
¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J=9.6 Hz, 1H), 7.89 (d, J=9.6 Hz, 1H), 3.78 (t, J=4.8 Hz, 4H), 3.45 (t, J=4.8 Hz, 4H).
-
MS (ESI+) : m/z 228.1 [M+H]⁺.
Final Compound
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.34 (d, J=9.6 Hz, 1H), 7.97 (d, J=9.6 Hz, 1H), 6.92 (s, 1H), 3.82–3.75 (m, 8H), 3.65 (s, 2H), 2.68–2.60 (m, 8H), 2.34 (s, 3H).
-
HPLC Purity : 98.6% (C18 column, 70:30 MeOH/H₂O).
Q & A
Basic: What are the key considerations for optimizing the multi-step synthesis of this compound?
Methodological Answer:
The synthesis involves sequential heterocyclic ring formations (oxazole, piperazine, pyridazine, morpholine). Key steps include:
- Oxazole Preparation: Use 5-methyl-1,2-oxazole-4-carbaldehyde with a Grignard reagent under anhydrous conditions to ensure regioselectivity .
- Piperazine Coupling: Employ Buchwald-Hartwig amination for C-N bond formation between pyridazine and piperazine intermediates; Pd(OAc)₂/Xantphos as a catalyst system in toluene at 110°C improves yield .
- Morpholine Integration: Mitsunobu reaction with DIAD/TPP (azide-free conditions) minimizes side reactions during morpholine attachment .
Critical Parameters: Solvent purity (DMF or THF), inert atmosphere (N₂/Ar), and reaction monitoring via TLC/HPLC .
Basic: How can structural characterization be rigorously validated?
Methodological Answer:
Combine orthogonal analytical techniques:
- NMR: ¹H/¹³C NMR to confirm substituent positions (e.g., morpholine’s O-CH₂ and piperazine’s N-CH₂ groups). 2D NMR (COSY, HSQC) resolves overlapping signals in the pyridazine-oxazole region .
- X-ray Crystallography: For unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the morpholine ring) .
- HRMS: Validate molecular formula (C₁₈H₂₄N₆O₂) with <2 ppm mass error .
Advanced: How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer)?
Methodological Answer:
Discrepancies may arise from assay conditions or target promiscuity. Mitigation strategies include:
- Standardized Assays: Use CLSI guidelines for antimicrobial testing (fixed inoculum size, pH 7.2) and NCI-60 panels for anticancer profiling .
- Orthogonal Validation: Confirm target engagement via SPR (binding affinity to kinase domains) or cellular thermal shift assays (CETSA) .
- Metabolite Analysis: Check for in situ degradation products (e.g., morpholine ring oxidation) using LC-MS/MS .
Advanced: What computational strategies predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with AMBER force fields to model interactions with kinases (e.g., PI3Kγ). Prioritize poses where the morpholine oxygen forms hydrogen bonds with catalytic lysine residues .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of piperazine-pyridazine conformations in aqueous lipid bilayers .
- QSAR: Derive electronic descriptors (HOMO-LUMO gap, logP) from Gaussian calculations to correlate substituent effects (e.g., 5-methyl vs. 5-ethyl oxazole) with activity .
Basic: What solvents and catalysts enhance yield in piperazine functionalization?
Methodological Answer:
- Solvents: Anhydrous DMF for nucleophilic substitutions (piperazine alkylation); switch to dichloroethane for acid-sensitive steps .
- Catalysts: Use CuI/L-proline for Ullmann-type couplings (e.g., attaching the oxazole-methyl group to piperazine) .
- Workup: Neutralize reaction mixtures with NaHCO₃ to prevent morpholine ring hydrolysis .
Advanced: How to design SAR studies for piperazine and morpholine modifications?
Methodological Answer:
- Systematic Substitution: Replace morpholine with thiomorpholine or piperidine to assess oxygen’s role in target binding .
- Piperazine Analogues: Introduce bulkier groups (e.g., 4-benzylpiperazine) to probe steric effects on kinase inhibition .
- Bioisosteres: Swap pyridazine with pyrimidine and compare IC₅₀ values in enzymatic assays .
Basic: What purity thresholds are required for pharmacological studies?
Methodological Answer:
- HPLC Purity: ≥95% (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
- Residual Solvents: Meet ICH Q3C limits (e.g., <500 ppm for DMF) via rotary evaporation and lyophilization .
- Elemental Analysis: Carbon/nitrogen ratios within ±0.4% of theoretical values .
Advanced: How to address low solubility in in vitro assays?
Methodological Answer:
- Co-solvents: Use 10% DMSO/PBS with sonication (30 min at 37°C) .
- Prodrug Design: Introduce phosphate esters at the morpholine oxygen for enhanced aqueous solubility .
- Nanoformulation: Encapsulate in PEGylated liposomes (size: 100–150 nm via dynamic light scattering) .
Basic: What in vitro models are suitable for initial bioactivity screening?
Methodological Answer:
- Antimicrobial: MIC assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922) in Mueller-Hinton broth .
- Anticancer: MTT assays on HeLa and MCF-7 cells (72-h exposure, 10 μM starting concentration) .
- Kinase Inhibition: ADP-Glo™ kinase assay for PI3Kα/γ isoforms .
Advanced: How to reconcile discrepancies between computational predictions and experimental binding data?
Methodological Answer:
- Force Field Calibration: Re-parameterize charges for the oxazole-methyl group using MP2/cc-pVTZ calculations .
- Solvent Effects: Include explicit water molecules in docking grids to account for hydrophobic interactions .
- Crystal Structures: Co-crystallize the compound with PI3Kγ to identify unmodeled binding pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
